Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate
Description
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a benzamido group, a dimethylthiophene moiety, and a phenylmethyl group. The compound’s benzamido and thiophene groups are critical for interactions with biological targets, suggesting applications in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors .
Properties
Molecular Formula |
C28H32N2O3S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)-phenylmethyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C28H32N2O3S/c1-4-33-28(32)23-16-11-17-30(18-23)25(21-12-7-5-8-13-21)24-19(2)20(3)34-27(24)29-26(31)22-14-9-6-10-15-22/h5-10,12-15,23,25H,4,11,16-18H2,1-3H3,(H,29,31) |
InChI Key |
JMJTUDCRHYLANB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(C2=CC=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the carboxylate group. The benzamido group is then attached through an amide bond formation, and finally, the dimethylthiophene moiety is introduced via a substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzamido group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thiophene derivatives .
Scientific Research Applications
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. The dimethylthiophene moiety may contribute to the compound’s overall stability and reactivity. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness becomes evident when compared to analogous piperidine-based derivatives. Below is a detailed analysis supported by experimental and theoretical
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Substituent Effects: Benzamido vs. Thiophene vs. Tetrahydrobenzo[b]thiophene: Hydrogenated thiophene derivatives (e.g., tetrahydrobenzo[b]thiophene) show enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
Biological Performance :
- The target compound’s phenylmethyl group may sterically hinder off-target interactions, improving selectivity over analogs with smaller substituents (e.g., pyridin-3-yl or chlorophenyl) .
- Piperidine-3-carboxylate esters generally exhibit better pharmacokinetic profiles (e.g., oral bioavailability) than piperidine-4-carboxylate derivatives due to reduced steric hindrance during absorption .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving coupling reactions between benzamido-thiophene intermediates and piperidine derivatives, similar to methods described for analogous compounds .
- Purification challenges (e.g., chromatography for isolating diastereomers) are common across these derivatives .
Uniqueness of the Target Compound
The integration of a 2-benzamido-4,5-dimethylthiophen-3-yl group with a phenylmethyl substituent on the piperidine ring distinguishes this compound from its analogs.
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